2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride
Overview
Description
“2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It has a molecular weight of 224.1 . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural characterization of compounds related to 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride have been explored in the context of developing novel organic materials. For example, the reaction of chloral with substituted anilines has led to the formation of various products, including 2,2,2-trichloroethylidene anilines, which serve as intermediates in the synthesis of other complex organic compounds (Issac & Tierney, 1996). These synthetic pathways contribute to the broader field of organic chemistry by providing insights into the reactions and potential applications of chlorinated and fluorinated compounds.
Environmental and Material Applications
Fluorinated compounds, including those related to this compound, have significant applications in environmental science and material engineering. For instance, amine-functionalized sorbents, which could be derived from similar compounds, have shown promise in the efficient removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources (Ateia et al., 2019). These advancements are crucial for addressing environmental contamination and enhancing water treatment technologies.
Fluorination in Organic Synthesis
The role of fluorination, as seen in compounds like this compound, is pivotal in organic synthesis, leading to the creation of molecules with novel properties. The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the importance of fluorination in developing pharmaceuticals and agrochemicals (Qiu et al., 2009). These methodologies highlight the versatility of fluorinated compounds in chemical synthesis and their potential applications in various industries.
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation reactions, including those that might involve this compound, in aqueous media represents a significant advancement towards environmentally friendly chemical processes (Song et al., 2018). These reactions are critical for integrating fluorinated compounds into organic molecules without relying on harsh conditions or toxic solvents, aligning with the principles of green chemistry.
Safety and Hazards
The compound has been classified as potentially causing skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZCCNYOAREIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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